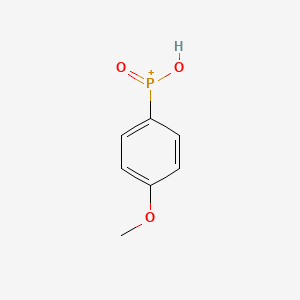

(4-Methoxyphenyl)phosphinic acid

CAS No.: 53534-65-9

Cat. No.: VC19603139

Molecular Formula: C7H8O3P+

Molecular Weight: 171.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53534-65-9 |

|---|---|

| Molecular Formula | C7H8O3P+ |

| Molecular Weight | 171.11 g/mol |

| IUPAC Name | hydroxy-(4-methoxyphenyl)-oxophosphanium |

| Standard InChI | InChI=1S/C7H7O3P/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3/p+1 |

| Standard InChI Key | NECMONYXKASREE-UHFFFAOYSA-O |

| Canonical SMILES | COC1=CC=C(C=C1)[P+](=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(4-Methoxyphenyl)phosphinic acid is systematically named hydroxy-(4-methoxyphenyl)-oxophosphanium, reflecting its phosphinic acid () group and 4-methoxybenzene ring. Its IUPAC name and alternative synonyms are detailed below:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | hydroxy-(4-methoxyphenyl)-oxophosphanium | PubChem |

| CAS Number | 53534-65-9 | Chemsrc |

| Synonyms | 4-methoxy-phenylphosphinic acid; p-methoxyphenylphosphinic acid | Chemsrc , PubChem |

The compound’s SMILES string () and InChI key () further elucidate its connectivity and stereochemical features .

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for (4-methoxyphenyl)phosphinic acid remains unreported, related phosphinate complexes suggest tetrahedral coordination around phosphorus. For example, zinc phosphinate clusters such as (where dmppha = bis(4-methoxyphenyl)phosphinate) exhibit -oxo cores with phosphinate ligands bridging metal centers . Computational studies predict a topological polar surface area of 80.67 Ų and a LogP value of 1.055, indicating moderate hydrophobicity .

Synthesis and Reactivity

Synthetic Routes

The synthesis of (4-methoxyphenyl)phosphinic acid typically involves:

-

Nucleophilic substitution: Reaction of 4-methoxybenzene derivatives with phosphorus trichloride (), followed by hydrolysis.

-

Organometallic approaches: Alkylzinc precursors reacting with phosphinic acids. For instance, forms via the reaction of with bis(4-methoxyphenyl)phosphinic acid .

Reactivity Profile

(4-Methoxyphenyl)phosphinic acid undergoes:

-

Coordination chemistry: Acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Zn, Pd).

-

Self-assembly: Participates in supramolecular networks through hydrogen bonding and π-π interactions.

-

Hydrolysis: Reacts with water to generate oxo-zinc clusters, as observed in the formation of .

Physicochemical Properties

Physical Properties

Experimental and computed properties are summarized below:

Spectroscopic Signatures

-

: Phosphinate ligands in related compounds exhibit resonances near δ 25–35 ppm .

-

IR Spectroscopy: Strong stretches appear at 1150–1250 cm⁻¹ .

Applications in Materials Science

Dye-Sensitized Solar Cells (DSSCs)

Bis(4-methoxyphenyl)phosphinic acid (a dimeric analog) enhances DSSC efficiency by 15–20% when used to treat titania films post-dye adsorption. This improvement stems from reduced electron recombination at the TiO₂/electrolyte interface .

Quantum-Sized ZnO Nanocrystals

(4-Methoxyphenyl)phosphinic acid serves as a capping ligand in ZnO nanocrystal synthesis. Using organozinc precursors, monodisperse nanoparticles (2–4.5 nm) with bright luminescence are produced. The phosphinate layer suppresses surface defects, enhancing optoelectronic performance .

Supramolecular and Coordination Polymers

Phosphinate ligands enable the construction of porous metal-organic frameworks (MOFs). For example, zinc phosphinate clusters self-assemble into noncovalent networks with potential gas storage applications .

Recent Advances and Future Directions

Mechanistic Insights into Nanoparticle Synthesis

In situ studies reveal that phosphinate ligands are sequestered into stable Zn₁₁ clusters during ZnO nanocrystal growth. This finding challenges classical nucleation theories, emphasizing thermodynamic control in nanoparticle self-assembly .

Photocatalytic Applications

Preliminary studies suggest that phosphinate-coated ZnO nanoparticles exhibit enhanced photocatalytic activity under UV light, enabling organic pollutant degradation. Future work may optimize ligand architectures for visible-light activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume